molecular formula C15H15ClN6O B11084526 6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

Cat. No.: B11084526
M. Wt: 330.77 g/mol
InChI Key: YDDJOERWDOOXKY-QGMBQPNBSA-N
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Description

6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is a complex organic compound that belongs to the class of triazolotriazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a triazine ring, and a tert-butyl group along with a 2-chloro-benzylidene-amino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolo Ring: The triazolo ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazine Ring: The triazine ring is then introduced through a condensation reaction with suitable reagents.

    Addition of the tert-Butyl Group: The tert-butyl group is added via alkylation reactions using tert-butyl halides.

    Attachment of the 2-chloro-benzylidene-amino Group: This group is introduced through a Schiff base formation reaction, where 2-chloro-benzaldehyde reacts with an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene-amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is unique due to its specific combination of substituents and fused ring systems.

Properties

Molecular Formula

C15H15ClN6O

Molecular Weight

330.77 g/mol

IUPAC Name

6-tert-butyl-8-[(E)-(2-chlorophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

InChI

InChI=1S/C15H15ClN6O/c1-15(2,3)12-13(23)22(14-19-17-9-21(14)20-12)18-8-10-6-4-5-7-11(10)16/h4-9H,1-3H3/b18-8+

InChI Key

YDDJOERWDOOXKY-QGMBQPNBSA-N

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3Cl

Origin of Product

United States

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